molecular formula C25H38N4O8 B10852105 N-Phenylethyl-ETAV

N-Phenylethyl-ETAV

Cat. No.: B10852105
M. Wt: 522.6 g/mol
InChI Key: DJKUAJMLBSOLFF-GDEPEFMTSA-N
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Description

However, based on nomenclature conventions, the name suggests a phenethylamine derivative with an ester or acetylated functional group. The term "ETAV" may refer to an acetoxy group (OAc) or a modified ester structure. For the purpose of this analysis, N-Phenylethyl-ETAV is assumed to share structural or functional similarities with Phenethyl Acetate (CAS 103-45-7), a well-characterized ester widely used in flavoring and fragrance industries. Phenethyl Acetate, the closest analog in the provided evidence, is an acetic acid ester of phenethyl alcohol, known for its floral, fruity odor and moderate toxicity .

Properties

Molecular Formula

C25H38N4O8

Molecular Weight

522.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxo-4-(2-phenylethylamino)pentanoic acid

InChI

InChI=1S/C25H38N4O8/c1-14(2)20(25(36)37)28-22(33)15(3)27-24(35)21(16(4)30)29-23(34)18(10-11-19(31)32)26-13-12-17-8-6-5-7-9-17/h5-9,14-16,18,20-21,26,30H,10-13H2,1-4H3,(H,27,35)(H,28,33)(H,29,34)(H,31,32)(H,36,37)/t15-,16?,18-,20-,21-/m0/s1

InChI Key

DJKUAJMLBSOLFF-GDEPEFMTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of N-Phenylethyl-ETAV typically involves a two-step process. In the first step, 4-aminodiphenylamine reacts with acetophenone in the presence of an acidic catalyst to form an intermediate product. This intermediate is then hydrogenated using a heterogeneous catalyst to produce this compound . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

N-Phenylethyl-ETAV undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include elemental sulfur, sodium sulfide, and nitroalkanes. For instance, the thioacylation of this compound with nitroalkanes in the presence of sulfur and sodium sulfide results in the formation of thioamides . These reactions are typically carried out under mild conditions to ensure high yields and minimal side reactions.

Scientific Research Applications

N-Phenylethyl-ETAV has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a potent inhibitor of protein-protein interactions, particularly those involving the NMDA receptor and its intracellular scaffolding protein, PSD-95 . This makes it a valuable tool for studying neurological diseases and developing potential treatments. Additionally, its stability and cell permeability make it an attractive candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on Phenethyl Acetate (as a proxy for N-Phenylethyl-ETAV) and structurally related esters, including Benzyl Acetate and Isoamyl Acetate . Key parameters include toxicity, regulatory status, and industrial applications.

Table 1: Physicochemical and Hazard Profile Comparison

Parameter Phenethyl Acetate Benzyl Acetate Isoamyl Acetate
CAS No. 103-45-7 140-11-4 123-92-2
Molecular Formula C₁₀H₁₂O₂ C₉H₁₀O₂ C₇H₁₄O₂
Hazard Statements H318 (serious eye damage) H319 (eye irritation) H226 (flammable liquid)
Regulatory Status Not listed in Annex I of EU Directive 2012/18 Restricted in cosmetics (IFRA) Generally Recognized as Safe (GRAS) for food
Primary Use Fragrance, flavoring agent Perfume, plasticizer Solvent, banana flavoring

Key Findings:

Toxicity Profile :

  • Phenethyl Acetate poses a higher ocular hazard (H318) compared to Benzyl Acetate (H319), which causes reversible eye irritation. This distinction likely arises from differences in molecular reactivity and absorption rates .
  • Isoamyl Acetate, while flammable, has a lower acute toxicity profile and is widely used in food applications due to its GRAS status.

Benzyl Acetate faces usage limits in cosmetics due to sensitization risks, unlike Phenethyl Acetate, which is less restricted.

Industrial Applications :

  • Phenethyl Acetate’s floral scent makes it preferable in perfumery, whereas Isoamyl Acetate’s banana-like odor dominates food flavoring.

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